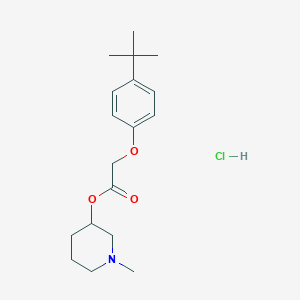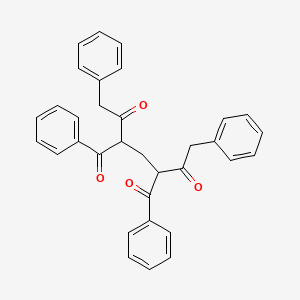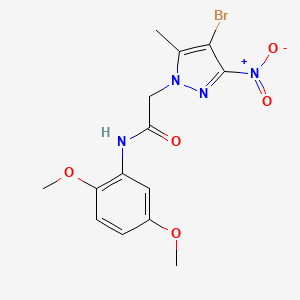
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride, also known as A-84543, is a synthetic compound that belongs to the class of acetylcholine receptor agonists. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride acts as an agonist of the nicotinic acetylcholine receptor (nAChR), specifically the α4β2 subtype. Activation of the nAChR leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in cognitive function, mood regulation, and pain perception. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been shown to enhance the release of these neurotransmitters, leading to improved cognitive function, mood regulation, and pain relief.
Biochemical and Physiological Effects
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have neuroprotective effects in animal models of Parkinson's disease. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been studied for its potential use as an analgesic and anti-inflammatory agent. It has been shown to reduce pain perception and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride in lab experiments is its specificity for the α4β2 nAChR subtype, which allows for targeted activation of this receptor. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride also has a relatively long half-life, which allows for sustained activation of the receptor. However, one limitation of using 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride. One area of focus could be the development of more potent and selective agonists of the α4β2 nAChR subtype. Another area of focus could be the investigation of the potential therapeutic applications of 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride in other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research could be done to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride.
Métodos De Síntesis
The synthesis of 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride involves the reaction of 4-tert-butylphenol with 1-chloro-3-piperidinyl acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to form 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate, which is subsequently converted to the hydrochloride salt by reacting with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
(1-methylpiperidin-3-yl) 2-(4-tert-butylphenoxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-18(2,3)14-7-9-15(10-8-14)21-13-17(20)22-16-6-5-11-19(4)12-16;/h7-10,16H,5-6,11-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCULTPNKOVNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC2CCCN(C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6008557.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6008570.png)
![2-(methyl{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B6008571.png)
![N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6008578.png)
![9-(4-chlorophenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6008580.png)

![methyl 1-{2-hydroxy-3-[3-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6008601.png)

![6-tert-butyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B6008610.png)
![1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6008618.png)
![N-(2-chlorobenzyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6008647.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6008656.png)
